molecular formula C19H14N4O2S B6486516 N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide CAS No. 1251683-27-8

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide

Cat. No.: B6486516
CAS No.: 1251683-27-8
M. Wt: 362.4 g/mol
InChI Key: FPCKXZCNJGZUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide is a synthetic small molecule featuring a benzothiazole core linked to a benzamide scaffold, further substituted with a 6-methylpyridazine group. This structural motif is associated with a range of promising biological activities in preclinical research. Compounds containing the 1,3-benzothiazol-2-yl group have been investigated as cell differentiation inducers and antineoplastic (anti-cancer) agents, showing potential for the treatment of various carcinomas, hematologic cancers, and autoimmune diseases . Furthermore, structurally related N-(1,3-benzothiazol-2-yl)benzamide analogs have demonstrated significant antidiabetic activity in non-insulin-dependent diabetes mellitus (NIDDM) rat models, acting as potential inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme . The 6-methylpyridazin-3-yl moiety, as part of the molecular structure, is a feature found in compounds studied for their potent antibacterial properties. Research indicates that such derivatives can function as inhibitors of the essential bacterial cell division protein FtsZ, a novel mechanism of action that could help address multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens . This combination of pharmacophores makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies in oncology, metabolic disease, and infectious disease. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-6-11-17(23-22-12)25-14-9-7-13(8-10-14)18(24)21-19-20-15-4-2-3-5-16(15)26-19/h2-11H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCKXZCNJGZUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

Benzothiazole-2-amine is typically synthesized via cyclization of 2-aminobenzenethiol with carboxylic acid derivatives. A representative protocol involves:

  • Reacting 2-aminobenzenethiol with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Cyclization at elevated temperatures (120°C) under nitrogen atmosphere to form the benzothiazole core.

Reaction Conditions Table

ComponentQuantitySolventTemperatureTimeYield
2-Aminobenzenethiol15.33 mmolDCM25°C2 h46%
Chloroacetyl chloride1.5 equivDCM25°C2 h-

Alternative Pathways Using Thionyl Chloride

Activation of carboxylic acids with thionyl chloride (SOCl₂) is a common strategy. For example, 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid undergoes conversion to its acyl chloride using SOCl₂ at 70–80°C for 4 hours. This method achieves 85–90% conversion efficiency and is adaptable to benzothiazole precursor synthesis.

Synthesis of 4-[(6-Methylpyridazin-3-yl)Oxy]Benzoic Acid

Nucleophilic Aromatic Substitution

The pyridazine ether bond is formed via nucleophilic substitution between 3-hydroxy-6-methylpyridazine and 4-fluorobenzoic acid derivatives. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C facilitates this reaction over 12–24 hours.

Key Data

  • Base: K₂CO₃ (3.5 equiv)

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 78%

Optimization of Ether Bond Formation

Comparative studies show that using cesium carbonate (Cs₂CO₃) instead of K₂CO₃ increases yields to 82% by enhancing nucleophilicity. However, Cs₂CO₃ requires anhydrous conditions and increases costs.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple benzothiazole-2-amine with 4-[(6-methylpyridazin-3-yl)oxy]benzoic acid.

Representative Protocol

  • Dissolve intermediates in DCM or DMF.

  • Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

  • Stir for 12–18 hours at room temperature.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield Comparison Table

Coupling AgentSolventTemperatureTimeYield
EDC/HOBtDMF25°C18 h75%
DCC/DMAPDCM0°C → 25°C24 h68%

Direct Coupling Using Activated Esters

Alternative methods utilize mixed carbonates or pentafluorophenyl esters to enhance reactivity. For example, reacting the acid chloride of 4-[(6-methylpyridazin-3-yl)oxy]benzoic acid with benzothiazole-2-amine in tetrahydrofuran (THF) achieves 80% yield within 6 hours.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Elution with ethyl acetate/hexane (60:40) removes unreacted starting materials.

  • Reverse-Phase HPLC: Used for final purification (C18 column, acetonitrile/water gradient).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.73 (d, J = 2.4 Hz, pyridazine-H), 8.68 (d, J = 2.4 Hz, benzothiazole-H).

  • MS (ESI): m/z 362.4 [M + H]⁺, consistent with molecular formula C₁₉H₁₄N₄O₂S.

Challenges and Optimization Opportunities

  • Side Reactions: Over-alkylation of pyridazine rings can occur at temperatures >80°C.

  • Solvent Choice: DMF enhances solubility but complicates removal; switching to THF improves ease of purification.

  • Catalysis: Palladium-catalyzed cross-coupling methods remain unexplored and could improve regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, nitro, or halogen groups.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide, with the CAS number 1251683-27-8, is a compound that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and material science, supported by case studies and data tables.

Chemical Properties and Structure

The molecular formula of this compound is C19H14N4O2SC_{19}H_{14}N_{4}O_{2}S, and it features a complex structure that combines elements of benzothiazole and pyridazine. This unique structure contributes to its biological activity and potential applications.

Anticancer Activity

One of the primary areas of research for this compound is its anticancer properties . Studies have indicated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development.

Case Study: Cytotoxicity Assays

A study conducted on related benzothiazole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent response, with IC50 values ranging from 5 to 15 µM for different derivatives. This suggests that this compound may possess similar properties.

CompoundCell LineIC50 (µM)
Compound AMCF-75
Compound BMDA-MB-23110
This compoundTBD

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents . Similar compounds have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Study: Antimicrobial Testing

In a comparative study of benzothiazole derivatives against Gram-positive and Gram-negative bacteria, one derivative displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus. This highlights the potential for this compound to be explored as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus32

Sensor Development

The compound has also been investigated for its potential use in sensor technology . Its ability to interact with metal ions makes it suitable for developing sensors that detect heavy metals or other pollutants.

Case Study: Metal Ion Sensors

A recent study explored the use of benzothiazole derivatives in creating selective sensors for detecting lead ions (Pb²⁺). The sensor exhibited high sensitivity and selectivity, with a detection limit as low as 0.5 ppm.

Sensor TypeDetection Limit (ppm)Selectivity
Benzothiazole-based0.5High

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide and related compounds:

Compound Structural Features Biological Activity Key Findings Reference
Target Compound Benzothiazole linked to 6-methylpyridazine via benzamide Not explicitly reported (inference: possible kinase or antimicrobial activity) Structural uniqueness lies in the pyridazine group, which may enhance binding or solubility.
Patel et al.’s 6-Fluoro/6-Methyl Derivatives 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]triazole Antibacterial (Gram-positive), antitubercular (6-nitro variant) 6-Fluoro and 6-methyl benzothiazole substituents showed activity comparable to ampicillin .
AS601245 Benzothiazole linked to pyrimidinyl acetonitrile JNK inhibitor (kinase-targeted) Demonstrates benzothiazole’s versatility in kinase inhibition but differs in substituent chemistry .
2-BTBA and 2-BTFBA Simple benzothiazole-benzamide (2-BTFBA includes 2-fluoro substitution) Studied for optical/thermal properties (no reported bioactivity) Fluorine substitution in 2-BTFBA improves crystallinity; pyridazine absence limits bioactivity
Compound 1 () Pyridinyl-linked benzamide with isoxazole Not reported Low synthesis yield (18%) highlights challenges in pyridine/pyridazine coupling chemistry .

Key Structural and Functional Insights:

Substituent Impact on Bioactivity :

  • Patel et al.’s derivatives (triazole-linked benzothiazoles) emphasize the role of 6-substituents (e.g., fluoro, methyl) in enhancing antibacterial activity . The target compound’s 6-methylpyridazine group may similarly influence target binding but remains untested.
  • AS601245’s pyrimidinyl acetonitrile group confers kinase (JNK) inhibition, whereas the target compound’s pyridazine-oxy linkage may favor different targets .

Synthetic Challenges :

  • The low yield (18%) in synthesizing pyridinyl-linked benzamides () suggests that introducing heterocycles like pyridazine may require optimized conditions .

Physical Properties :

  • Fluorine in 2-BTFBA improves crystallinity and solubility , implying that the target compound’s methylpyridazine group could similarly modulate physicochemical behavior.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 1251683-27-8
  • Molecular Formula : C19H14N4O2S
  • Molecular Weight : 362.4 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds containing benzothiazole and related structures exhibit notable antitumor activity. For instance, a study on various benzothiazole derivatives indicated that they effectively inhibited cell proliferation in multiple cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 . The mechanism of action appears to involve interaction with DNA, primarily binding within the minor groove, which can disrupt normal cellular processes and lead to apoptosis.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.122D
Compound 6HCC8275.132D
Compound 9NCI-H3580.852D
Compound 8A5496.753D

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the efficacy of these compounds against specific cancer types.

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have been evaluated for their antimicrobial effects. The compounds were tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods. Results showed that several derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 μg/mL
Compound BEscherichia coli20 μg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their neuroleptic activity. Among these, certain compounds demonstrated a high ratio of antistereotypic activity to cataleptogenicity, suggesting potential use in treating psychosis with fewer side effects compared to traditional neuroleptics like haloperidol .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzothiazole Ring : Alterations in substituents can enhance or diminish activity.
  • Pyridazine Moiety Variations : Different substitutions on the pyridazine ring can affect both potency and selectivity towards specific cancer types or bacterial strains.

Q & A

Q. [Advanced]

  • Hydrogen bonding : SC-XRD reveals classical (N–H⋯N/O) and non-classical (C–H⋯F/O) interactions. For instance, C4–H4⋯F2 (3.12 Å) contributes to 3D packing .
  • π-Stacking : Analyze centroid-to-centroid distances (e.g., 3.6–4.0 Å) between benzothiazole and pyridazine rings using Platon or CrystalExplorer .
  • Energy frameworks : Compute interaction energies (e.g., electrostatic vs. dispersion) to quantify packing stability .

How do structural modifications (e.g., substituent changes on the pyridazine ring) affect biological activity?

[Advanced]
Structure-activity relationship (SAR) studies require:

  • Systematic substitution : Introduce electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to the pyridazine ring and assess activity changes.
  • Molecular docking : Use AutoDock Vina to predict binding modes to target enzymes (e.g., PFOR enzyme inhibition via amide anion interactions) .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity models (e.g., MTT assays) to correlate substituent effects .

What experimental strategies resolve contradictions in bioassay data (e.g., inconsistent IC₅₀ values)?

Q. [Advanced]

  • Reproducibility checks : Verify purity via HPLC (>98%) and characterize batches with NMR/HRMS .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Crystallization conditions : Assess polymorphic forms via SC-XRD, as different crystal packing can alter solubility and bioactivity .

How is the compound’s stability under physiological conditions evaluated?

Q. [Advanced]

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours.
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests thermal robustness) .

What computational methods predict the compound’s pharmacokinetic properties?

Q. [Advanced]

  • ADME prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
  • QM/MM calculations : Explore reaction pathways for metabolic transformations (e.g., hydroxylation via Cytochrome P450) .

How do researchers optimize reaction yields for large-scale synthesis?

Q. [Basic]

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity.
  • Catalyst selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. 24 hours) and improve yields (up to 86%) .

What techniques confirm the absence of polymorphic forms in crystallized samples?

Q. [Advanced]

  • PXRD : Match experimental patterns with simulated data from SC-XRD to detect polymorphs.
  • DSC : Identify melting point variations (>5°C differences indicate distinct forms).
  • Hot-stage microscopy : Observe thermal behavior (e.g., phase transitions) in real-time .

How is the compound’s electronic structure analyzed to rationalize spectroscopic data?

Q. [Advanced]

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and compare computed vs. experimental IR/NMR spectra.
  • NMR chemical shifts : Use GIAO method to predict ¹³C/¹H shifts (deviation <0.5 ppm indicates accuracy) .
  • UV-Vis analysis : Assign absorption bands (e.g., π→π* transitions) via TD-DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.